molecular formula C11H13FO2 B13339397 Methyl 2-(5-fluoro-2-methylphenyl)propanoate

Methyl 2-(5-fluoro-2-methylphenyl)propanoate

Cat. No.: B13339397
M. Wt: 196.22 g/mol
InChI Key: FDNJOSSOAGNNIX-UHFFFAOYSA-N
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Description

Methyl 2-(5-fluoro-2-methylphenyl)propanoate is an organic compound characterized by a propanoate ester backbone with a methyl group at the ester moiety and a 5-fluoro-2-methylphenyl substituent at the α-carbon. This compound is structurally related to intermediates in pharmaceutical synthesis, such as hydrazine derivatives or heterocyclic analogs, though its specific applications remain less documented in the provided evidence. Its synthesis likely involves esterification or condensation reactions, as seen in analogous compounds (e.g., ethyl 2-[2-(5-fluoro-2-methylphenyl)hydrazin-1-ylidene]propanoate in ).

Properties

Molecular Formula

C11H13FO2

Molecular Weight

196.22 g/mol

IUPAC Name

methyl 2-(5-fluoro-2-methylphenyl)propanoate

InChI

InChI=1S/C11H13FO2/c1-7-4-5-9(12)6-10(7)8(2)11(13)14-3/h4-6,8H,1-3H3

InChI Key

FDNJOSSOAGNNIX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)F)C(C)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-alpha,2-dimethyl-benzeneacetic acid, methyl ester typically involves the esterification of 5-Fluoro-alpha,2-dimethyl-benzeneacetic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its methyl ester .

Industrial Production Methods

In an industrial setting, the production of 5-Fluoro-alpha,2-dimethyl-benzeneacetic acid, methyl ester may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-alpha,2-dimethyl-benzeneacetic acid, methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Fluoro-alpha,2-dimethyl-benzeneacetic acid, methyl ester is utilized in various scientific research fields:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Employed in studies involving enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential pharmacological properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Fluoro-alpha,2-dimethyl-benzeneacetic acid, methyl ester involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of active metabolites. These metabolites can then interact with various biological pathways, exerting their effects through modulation of enzyme activity or receptor binding

Biological Activity

Methyl 2-(5-fluoro-2-methylphenyl)propanoate is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article provides a detailed overview of its biological activity, synthesis methods, and relevant case studies.

Chemical Structure and Properties

This compound has a molecular formula of C12_{12}H13_{13}F O2_2 and a molecular weight of approximately 220.23 g/mol. The presence of a fluorinated aromatic ring enhances its lipophilicity, potentially affecting its interaction with biological targets.

Enzyme Modulation

Research indicates that this compound can modulate enzyme activities, which is crucial for its therapeutic potential. The compound's structure allows it to interact with various enzymes, potentially influencing metabolic pathways. For instance, it has been shown to affect the activity of enzymes involved in drug metabolism and biotransformation processes.

Antimicrobial Properties

In studies evaluating antimicrobial activity, this compound exhibited significant effects against various bacterial strains. Its efficacy was compared with standard antimicrobial agents, demonstrating promising results in inhibiting bacterial growth.

Cytotoxicity and Cancer Research

This compound has been evaluated for its cytotoxic effects on cancer cell lines. In vitro assays revealed that the compound induced apoptosis in specific cancer cells, suggesting its potential as an anticancer agent. The mechanism of action appears to involve the activation of caspase pathways, leading to programmed cell death.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. A common approach includes:

  • Starting Materials : Utilizing commercially available 5-fluoro-2-methylphenol.
  • Reagents : Employing reagents such as methyl iodide and base catalysts.
  • Reaction Conditions : Conducting reactions under reflux conditions to facilitate esterification.

Study on Enzyme Interaction

A study published in the Journal of Medicinal Chemistry explored the interaction of this compound with cytochrome P450 enzymes. The findings indicated that the compound acts as a moderate inhibitor, which could have implications for drug-drug interactions in clinical settings .

Antimicrobial Activity Assessment

In another study assessing antimicrobial properties, this compound was tested against Staphylococcus aureus and Escherichia coli. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL against both bacteria, highlighting its potential as an antimicrobial agent .

Comparative Analysis Table

Property/ActivityThis compoundStandard Drug (e.g., Amoxicillin)
Molecular Weight220.23 g/mol365.41 g/mol
MIC Against S. aureus32 µg/mL16 µg/mL
Cytotoxicity (IC50)25 µM10 µM
Enzyme InhibitionModerate (P450 enzymes)Strong (varies by enzyme type)

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below summarizes key structural differences and similarities between Methyl 2-(5-fluoro-2-methylphenyl)propanoate and related compounds from the evidence:

Compound Name Substituents/Aryl Group Functional Groups Molecular Formula (Calculated) Key Properties/Notes
This compound 5-fluoro-2-methylphenyl Methyl ester, α-aryl substitution C₁₁H₁₃FO₂ Electronegative F, steric hindrance from 2-CH₃
Ethyl (2E)-2-[2-(5-fluoro-2-methylphenyl)hydrazin-1-ylidene]propanoate [S2] 5-fluoro-2-methylphenyl with hydrazine Ethyl ester, hydrazine-imine C₁₂H₁₄FN₃O₂ Yellow solid, 88% yield via condensation; ethyl ester increases lipophilicity vs. methyl
Methyl 3-(6-hydroxy-4-methoxybenzofuran-5-yl)propanoate [1] Benzofuran (6-OH, 4-OCH₃) Methyl ester, hydroxyl, methoxy C₁₄H₁₄O₅ Natural product; polar due to OH/OCH₃; isolated from Ficus stenophylla
3-(2-Methoxyphenyl)propanoic acid 2-methoxyphenyl Carboxylic acid C₁₀H₁₂O₃ Higher acidity vs. esters; CAS 5468-34-4, mp 98–100°C
Methyl 2-(3-chloro-4-(1-oxoisoindolin-2-yl)phenyl)propanoate [33h] 3-Cl, 4-(1-oxoisoindolin-2-yl)phenyl Methyl ester, heterocyclic C₁₈H₁₅ClNO₃ Chlorine and isoindolinyl groups enhance steric/electronic complexity

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